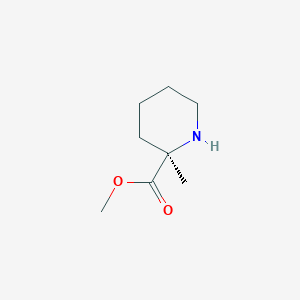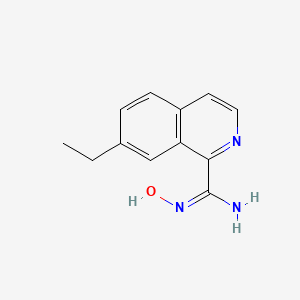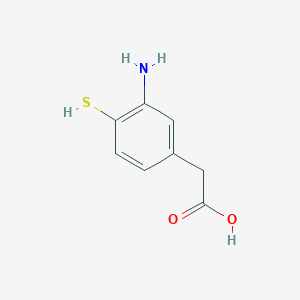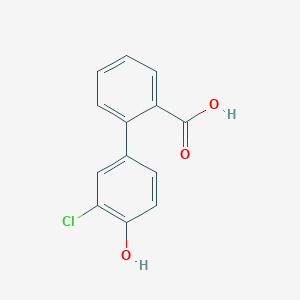amine](/img/structure/B13201792.png)
[(3-Bromo-4-methoxyphenyl)methyl](propyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-4-methoxyphenyl)methylamine is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a propylamine group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-methoxyphenyl)methylamine typically involves multiple steps:
Nitration: The starting material, 4-methoxybenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Bromination: The amine group is brominated to introduce the bromine atom at the desired position.
Alkylation: Finally, the brominated compound undergoes alkylation with propylamine to form the target compound.
Industrial Production Methods
Industrial production methods for (3-Bromo-4-methoxyphenyl)methylamine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromo-4-methoxyphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of 3-bromo-4-methoxybenzaldehyde.
Reduction: Formation of 3-bromo-4-methoxyphenylmethane.
Substitution: Formation of 3-hydroxy-4-methoxyphenylmethylamine or 3-amino-4-methoxyphenylmethylamine.
Aplicaciones Científicas De Investigación
(3-Bromo-4-methoxyphenyl)methylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Bromo-4-methoxyphenyl)methylamine involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The propylamine group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-4-methylaniline: Similar structure but lacks the methoxy group.
3-Bromopropylamine: Contains a bromine atom and a propylamine group but lacks the aromatic ring.
4-Methoxybenzylamine: Contains a methoxy group and an amine group but lacks the bromine atom.
Uniqueness
(3-Bromo-4-methoxyphenyl)methylamine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both a bromine atom and a methoxy group on the aromatic ring, along with a propylamine side chain, distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C11H16BrNO |
|---|---|
Peso molecular |
258.15 g/mol |
Nombre IUPAC |
N-[(3-bromo-4-methoxyphenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C11H16BrNO/c1-3-6-13-8-9-4-5-11(14-2)10(12)7-9/h4-5,7,13H,3,6,8H2,1-2H3 |
Clave InChI |
TVWBRKHLPOVGNF-UHFFFAOYSA-N |
SMILES canónico |
CCCNCC1=CC(=C(C=C1)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one](/img/structure/B13201709.png)
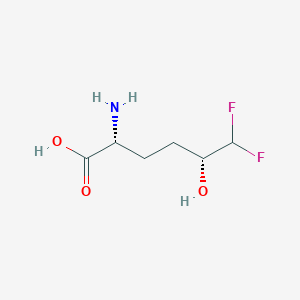
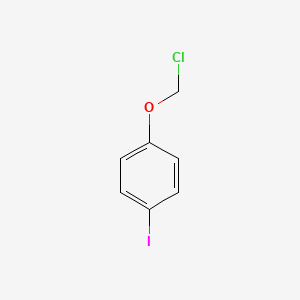
![1-[(5-Methyl-1,3-oxazol-2-yl)methyl]piperazine](/img/structure/B13201725.png)
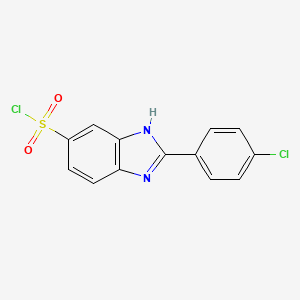
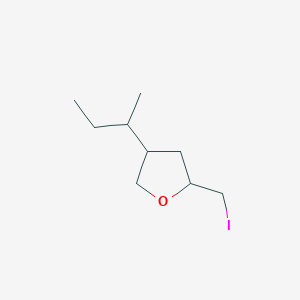
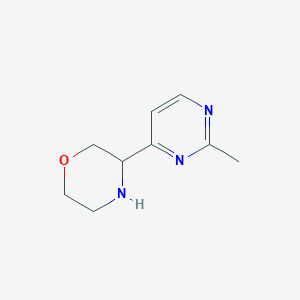
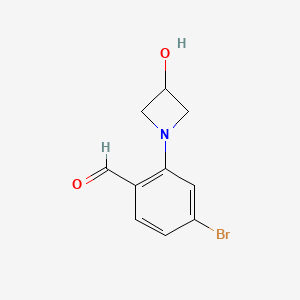
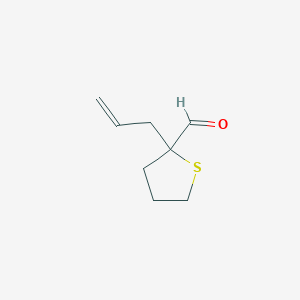
![2-[(4-Carbamothioylphenyl)amino]acetic acid](/img/structure/B13201765.png)
